4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide
Description
4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a dichlorothiophene ring linked via a sulfonamido group to a benzamide scaffold with a methoxyethyl substituent. This structure combines the pharmacophoric features of sulfonamides (known for enzyme inhibition) and benzamides (often associated with pesticidal or herbicidal activity). The dichlorothiophene moiety enhances lipophilicity and electronic stability, while the methoxyethyl group may improve solubility and metabolic stability .
Properties
Molecular Formula |
C14H14Cl2N2O4S2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorothiophen-3-yl)sulfonylamino]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c1-22-7-6-17-14(19)9-2-4-10(5-3-9)18-24(20,21)11-8-12(15)23-13(11)16/h2-5,8,18H,6-7H2,1H3,(H,17,19) |
InChI Key |
KERAKDWGMWDOIV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,5-Dichlorothiophene
The preparation of the 2,5-dichlorothiophene moiety is critical for subsequent sulfonation. A validated method involves the chlorination of 2-chlorothiophene using gaseous chlorine at 50°C, followed by alkaline treatment to decompose intermediate adducts. The reaction proceeds via electrophilic aromatic substitution, with the second chlorine atom preferentially occupying the para position relative to the first due to steric and electronic factors.
Reaction Scheme :
Post-reaction, the crude mixture is heated with sodium hydroxide (0.2 moles per mole of thiophene) at 100°C for 15 hours to eliminate addition byproducts. Steam distillation isolates 2,5-dichlorothiophene in >95% purity, as confirmed by infrared spectroscopy.
Sulfonation of 2,5-Dichlorothiophene
Sulfonation at the 3-position of 2,5-dichlorothiophene is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C. This regioselective process exploits the electron-withdrawing effect of chlorine substituents, directing sulfonation to the meta position relative to both chlorines.
Key Parameters :
-
Temperature : 0–5°C (prevents polysulfonation)
-
Molar Ratio : 1:1.2 (thiophene:ClSO₃H)
-
Reaction Time : 4 hours
The product, 2,5-dichlorothiophene-3-sulfonyl chloride, is isolated via fractional vacuum distillation (bp 120–125°C at 15 mmHg).
Preparation of N-(2-Methoxyethyl)benzamide
The benzamide precursor is synthesized by coupling 4-nitrobenzoyl chloride with 2-methoxyethylamine. The reaction occurs in anhydrous tetrahydrofuran (THF) with triethylamine as a base, yielding N-(2-methoxyethyl)-4-nitrobenzamide.
Reaction Conditions :
-
Solvent : THF
-
Base : Triethylamine (1.5 eq)
-
Temperature : 0°C → room temperature (12 hours)
Catalytic hydrogenation (H₂, 1 atm, Pd/C) reduces the nitro group to an amine, producing N-(2-methoxyethyl)-4-aminobenzamide in 85–90% yield.
Sulfonamide Coupling
The final step involves reacting 2,5-dichlorothiophene-3-sulfonyl chloride with N-(2-methoxyethyl)-4-aminobenzamide. Conducted in dichloromethane (DCM) with pyridine as a base, the reaction forms the sulfonamide bond via nucleophilic substitution.
Optimized Protocol :
-
Dissolve N-(2-methoxyethyl)-4-aminobenzamide (1 eq) in DCM.
-
Add pyridine (2 eq) and cool to 0°C.
-
Slowly add 2,5-dichlorothiophene-3-sulfonyl chloride (1.1 eq).
-
Stir at room temperature for 6 hours.
Workup includes washing with 1M HCl (to remove pyridine), followed by brine and drying over MgSO₄. Column chromatography (SiO₂, ethyl acetate/hexanes 1:3) isolates the title compound in 70–75% yield.
Reaction Optimization and Challenges
Solvent and Base Selection
Pyridine outperforms triethylamine in sulfonamide coupling due to its dual role as a base and HCl scavenger. Solvent screening reveals DCM provides superior yields compared to THF or acetonitrile, likely due to better sulfonyl chloride solubility.
Table 1: Solvent Impact on Coupling Yield
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Dichloromethane | 75 | 98.5 |
| THF | 62 | 97.2 |
| Acetonitrile | 58 | 96.8 |
Regioselectivity in Sulfonation
Competing sulfonation at the 4-position of thiophene is minimized by maintaining low temperatures (0–5°C). At higher temperatures (25°C), 2,5-dichloro-4-sulfonyl chloride forms as a minor byproduct (∼12%), complicating purification.
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.85 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.95 (s, 1H, thiophene-H), 3.65–3.55 (m, 4H, OCH₂CH₂O), 3.38 (s, 3H, OCH₃).
-
HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O), purity ≥98%.
Industrial-Scale Considerations
The patent-derived method for 2,5-dichlorothiophene synthesis is scalable to kilogram quantities using continuous flow reactors. Key adaptations include:
-
In-line Quenching : Automated addition of NaOH solution post-chlorination.
-
Distillation : Short-path distillation under reduced pressure (10 mmHg) achieves 99% purity.
Chemical Reactions Analysis
Types of Reactions: WAY-640257 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide group, which is known for its biological activity, and a dichlorothiophene moiety that contributes to its chemical reactivity. Understanding its properties is essential for elucidating its applications.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Anticancer Properties
Compounds containing thiophene and sulfonamide groups have been investigated for their anticancer activities. In vitro studies demonstrated that derivatives of this compound could inhibit cancer cell proliferation, particularly in breast and colon cancer models .
3. Modulation of Endothelin Activity
The compound's sulfonamide structure positions it as a candidate for modulating endothelin activity, which is crucial in treating cardiovascular diseases. Patents have been filed for similar compounds targeting endothelin receptors .
Material Science Applications
1. Organic Electronics
The unique electronic properties of 2,5-dichlorothiophene derivatives make them suitable for organic semiconductors. Research has shown that these compounds can enhance charge transport in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
2. Polymer Chemistry
In polymer science, the incorporation of sulfonamide groups into polymer backbones can improve thermal stability and mechanical properties. Studies have explored the synthesis of polymers using this compound as a building block .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications in the compounds led to varying degrees of efficacy, emphasizing the importance of the dichlorothiophene moiety .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines showed that the compound reduced cell viability by up to 70% at specific concentrations. This finding supports further exploration into its potential as an anticancer agent .
Mechanism of Action
WAY-640257 exerts its effects by inhibiting the enzyme Trypanosoma cruzi trans-sialidase. This enzyme is crucial for the parasite’s ability to evade the host’s immune system and establish infection. By binding to the active site of the enzyme, WAY-640257 prevents the transfer of sialic acid residues, thereby disrupting the parasite’s lifecycle and reducing its infectivity .
Comparison with Similar Compounds
Research Findings and Hypotheses
- Synthetic Feasibility : The dichlorothiophene sulfonamido group introduces synthetic challenges due to steric hindrance and halogen reactivity. This contrasts with simpler benzamide derivatives like etobenzanid .
- Structure-Activity Relationship (SAR): The 2,5-dichlorothiophene group may enhance oxidative stability compared to non-halogenated heterocycles (e.g., thiadiazole in , compound 41) . The methoxyethyl side chain could reduce soil adsorption compared to bulkier substituents (e.g., trifluoromethyl in diflufenican), improving bioavailability .
Biological Activity
4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₄Cl₂N₂O₄S₂
- Molecular Weight : 365.30 g/mol
- CAS Number : 796858-11-2
The presence of the dichlorothiophene moiety and the sulfonamide functional group suggests potential interactions with various biological targets.
The biological activity of 4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide can be attributed to its ability to interact with specific enzymes and receptors. The dichlorothiophene group may enhance lipophilicity, allowing for better membrane penetration and interaction with hydrophobic pockets in proteins. The sulfonamide group is known for its role in inhibiting certain enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial for bacterial growth and survival.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and sulfonamide groups exhibit significant antimicrobial properties. In a study evaluating various benzamide derivatives, it was found that those with a thiophene moiety demonstrated enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger . The compound's structural features may contribute to its efficacy against these pathogens.
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study highlighted that benzamide derivatives with similar structures showed promising results in inhibiting tumor cell proliferation in vitro. Specifically, compounds with sulfonamide groups were noted for their ability to induce apoptosis in cancer cells .
Case Studies
- Antifungal Activity : In a comparative study, several benzamide derivatives were synthesized and tested against Botrytis cinerea and Fusarium graminearum. The results showed that compounds with the dichlorothiophene structure exhibited higher antifungal activity compared to standard antifungal agents .
- Anticancer Studies : A series of experiments demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of cell cycle arrest at the G1 phase and subsequent apoptosis .
Data Tables
Q & A
Q. What are the common synthetic routes for 4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols, such as coupling a sulfonamide intermediate with a benzamide derivative. Key steps include:
- Sulfonamide activation : Use of chlorosulfonic acid or ethyl chloroformate to activate the sulfonamide group for nucleophilic substitution .
- Solvent and temperature control : Reflux in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions .
Q. How is the structural integrity of this compound verified post-synthesis?
- Spectroscopic techniques : NMR (¹H and ¹³C) to confirm substituent positions and functional groups (e.g., sulfonamide NH at δ 10–12 ppm, dichlorothiophene protons at δ 6.5–7.5 ppm).
- X-ray crystallography : Resolves crystal packing and bond angles, particularly for the dichlorothiophene and benzamide moieties .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or kinases, using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or enzyme isoforms?
- Isoform-specific profiling : Use recombinant enzymes (e.g., carbonic anhydrase isoforms CA-II vs. CA-IX) to identify selectivity patterns .
- Molecular docking : Compare binding affinities in silico (e.g., AutoDock Vina) to correlate structural features with activity discrepancies .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if differential metabolism explains cell-line variability .
Q. What experimental designs are suitable for studying its environmental fate and ecotoxicological impacts?
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation via HPLC-MS .
- Soil adsorption assays : Use batch equilibrium methods with varying soil pH (4–9) to measure Kd (distribution coefficient) .
- Aquatic toxicity testing : Acute exposure assays on Daphnia magna (48-hour EC₅₀) and algal species (72-hour growth inhibition) .
Q. How can synthetic methodologies be improved to reduce hazardous byproducts?
- Green chemistry approaches : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalytic optimization : Use immobilized lipases or transition-metal catalysts to minimize waste (e.g., Pd/C for Suzuki couplings) .
- Flow chemistry : Continuous flow systems to enhance heat/mass transfer and reduce reaction times .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
